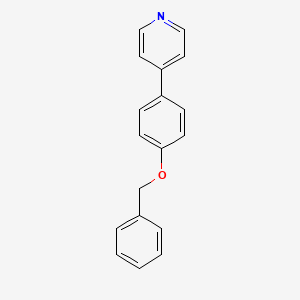

4-(4-(Benzyloxy)phenyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-phenylmethoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQIAAIJMJAXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627338 | |

| Record name | 4-[4-(Benzyloxy)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627906-66-5 | |

| Record name | 4-[4-(Benzyloxy)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Benzyloxy Phenyl Pyridine and Its Analogs

Direct Synthesis Approaches for 4-(4-(Benzyloxy)phenyl)pyridine

Direct methods for constructing the this compound scaffold often employ multi-component reactions or modern cross-coupling techniques. These approaches offer efficient pathways to the target molecule by assembling the core structure in a minimal number of steps.

Multi-component Cyclization Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. For the synthesis of substituted pyridines, including those with a 4-(benzyloxy)phenyl moiety, various MCRs have been developed.

One common approach involves the condensation of an enamine or a related active methylene (B1212753) compound with an orthoester and an ammonium (B1175870) salt. For example, a ZnCl₂-catalyzed three-component coupling reaction of a functionalized enamine, an orthoester, and ammonium acetate (B1210297) can yield 4,5-disubstituted pyrimidine (B1678525) derivatives. acs.org While this example leads to a pyrimidine, similar strategies can be adapted for pyridine (B92270) synthesis.

Another strategy involves the cyclization of intermediates formed from the reaction of chalcones with a nitrogen source. For instance, the reaction of a benzyloxy-substituted chalcone (B49325) with a suitable nitrogen-containing compound in the presence of a catalyst can lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine.

| Reactants | Reagents/Catalysts | Product Type | Reference |

| Enamine, Orthoester, Ammonium Acetate | ZnCl₂ | 4,5-disubstituted pyrimidine | acs.org |

| Ketoxime acetates, Benzylamines | TBHP/TBAI | 2,4,6-trisubstituted pyridines | researchgate.net |

| Alcohols, NH₄OAc | Catalyst 1a | Substituted pyridines | researchgate.net |

Cross-coupling Strategies

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have become indispensable tools in the synthesis of biaryl compounds, including 4-arylpyridines. These methods involve the coupling of a pyridine derivative (often a halopyridine) with an aryl-metal or aryl-boron species.

A prime example is the Suzuki-Miyaura cross-coupling reaction. In this method, a halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, can be coupled with 4-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst and a base to afford this compound. chemicalbook.comorgsyn.org This reaction is known for its high functional group tolerance and generally good yields.

Other cross-coupling reactions that can be employed include the Negishi coupling (using an organozinc reagent) and the Buchwald-Hartwig amination for the synthesis of aminopyridine derivatives. rsc.org Radical cross-coupling reactions have also emerged as a powerful tool for C-C bond formation, offering alternative disconnection strategies. youtube.comresearchgate.net

| Coupling Partners | Catalyst/Reagents | Reaction Type | Reference |

| Aryl chloride, Arylboronic acid | Pd/WA30, Cs₂CO₃ | Suzuki-Miyaura Coupling | chemicalbook.com |

| 4-Bromobenzaldehyde, Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Suzuki-Miyaura Coupling | orgsyn.org |

| Pyridyl phosphonium (B103445) salts, Cyanopyridines | B₂pin₂ | Pyridine-Pyridine Coupling | nih.gov |

Synthesis of Key Precursors Incorporating 4-(Benzyloxy)phenyl Moieties

The synthesis of this compound and its analogs often relies on the preparation of key intermediates that already contain the 4-(benzyloxy)phenyl group. These precursors are then incorporated into the final pyridine structure.

Preparation of Benzyloxy-Substituted Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds, including pyridines. Benzyloxy-substituted chalcones can be readily prepared via the Claisen-Schmidt condensation reaction. nih.govresearchgate.netuniv-ovidius.roresearchgate.net

This reaction involves the base-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. To obtain a chalcone with a 4-(benzyloxy)phenyl group, 4-(benzyloxy)benzaldehyde (B125253) is typically reacted with an appropriate acetophenone. researchgate.netuniv-ovidius.roresearchgate.net The reaction is often carried out in an alcoholic solvent like ethanol (B145695) or methanol, with a base such as sodium hydroxide (B78521) or piperidine. researchgate.netuniv-ovidius.ro

| Acetophenone Derivative | Benzaldehyde Derivative | Base/Solvent | Product | Reference |

| Various substituted acetophenones | 4-(Benzyloxy)benzaldehyde | NaOH/Ethanol | (E)-3-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)prop-2-en-1-one | researchgate.netuniv-ovidius.ro |

| 1-(5-bromobenzofuran-2-yl)ethanone | 4-(Benzyloxy)benzaldehyde | Piperidine/Methanol | (E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | univ-ovidius.ro |

| Various substituted acetophenones | para/ortho-substituted benzyloxy benzaldehyde | KOH/Ethanol | Benzyloxy chalcones | nih.gov |

Synthesis of Benzyloxy-Substituted Aryl Aldehydes and Ketones

The synthesis of benzyloxy-substituted aryl aldehydes and ketones is a crucial first step in many synthetic routes. 4-(Benzyloxy)benzaldehyde is a common starting material and can be prepared by the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) chloride in the presence of a base.

The synthesis of benzylic ketones can be achieved through various methods. One approach involves the homologation of aldehydes via the in situ generation of aryldiazomethanes from the tosylhydrazones of aromatic aldehydes. nih.govorganic-chemistry.org Another method involves the oxidation of secondary benzylic alcohols. researchgate.net More recently, methods for ketone synthesis from benzyldiboronates and esters have been developed, offering a versatile route to a wide range of ketones. nih.gov

Derivatization of 4-Benzyloxyphenol for Pyridine Scaffold Integration

4-Benzyloxyphenol is a versatile starting material that can be derivatized in numerous ways to facilitate its incorporation into a pyridine ring. One common strategy is the O-alkylation or O-arylation of the phenolic hydroxyl group.

For instance, 4-benzyloxyphenol can react with a suitable halo-substituted pyridine or pyrimidine, such as 2-chloro-5-nitropyridine (B43025) or 2-chloro-5-nitropyrimidine, in a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether. nih.gov The resulting nitro-substituted diaryl ether can then be reduced to the corresponding amine, which can serve as a precursor for further transformations, including cyclization reactions to form more complex heterocyclic systems.

Synthetic Routes to Related Pyridine Derivatives with Benzyloxy Phenyl Substituents

The synthetic methodologies described above can be extended to the preparation of more complex heterocyclic systems that incorporate the benzyloxy phenyl pyridine scaffold.

Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridines are of significant interest in medicinal chemistry. nih.gov Several synthetic routes to this heterocyclic core have been developed. A concise four-step synthesis has been reported that allows for functionalization at the 3- and 5-positions, making it suitable for structure-activity relationship (SAR) studies. nih.gov This route has been successfully scaled up to the multi-gram level. nih.gov

Other approaches to furo[2,3-b]pyridines include:

Nucleophilic aromatic substitution on 2-halopyridines followed by ring closure. nih.gov

Palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov

Reactions involving pyridine N-oxides to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov

A single-step process for the synthesis of furo[2,3-b]pyran-2-ones involves the reaction of an alkynol and an α-ketoester in the presence of a Lewis acid catalyst. google.com

Pyrimido[4,5-b]quinoline Derivatives

Pyrimido[4,5-b]quinoline derivatives, which possess a range of biological activities, can be synthesized through one-pot multicomponent reactions. nih.govacs.org A notable method involves the condensation of various benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil. nih.govacs.org This reaction can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at 90 °C. nih.govacs.org The required substituted benzyloxy benzaldehydes are prepared by reacting 4-hydroxybenzaldehyde with the corresponding benzyl halide in the presence of a base. nih.govacs.org

The synthesis of other substituted pyrimido[4,5-b]quinolines has been achieved from 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile via cyclization with reagents such as thiourea, chloroacetyl chloride, and formamide. scialert.net

Imidazo[1,2-a]pyridine (B132010) Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives is a cornerstone in the development of new therapeutic agents, with this scaffold being present in several marketed drugs. nanobioletters.com A prevalent and versatile method for constructing the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone. This is often referred to as the Tschitschibabin reaction. mdpi.comgoogle.com

For the synthesis of analogs based on the this compound structure, a key intermediate is 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one. This α-haloketone can be reacted with various substituted 2-aminopyridines to yield a range of 2-(4-(benzyloxy)phenyl)imidazo[1,2-a]pyridine derivatives. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF). nanobioletters.commdpi.com The general synthetic pathway is outlined in Scheme 1.

Scheme 1: General Synthesis of 2-(4-(benzyloxy)phenyl)imidazo[1,2-a]pyridine Derivatives

A substituted 2-aminopyridine reacts with 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, leading to the formation of the corresponding imidazo[1,2-a]pyridine derivative through cyclization.

The reaction mechanism involves the initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. organic-chemistry.org

Numerous catalysts and reaction conditions have been developed to optimize this transformation, including the use of copper catalysts, iodine, and microwave irradiation to improve yields and shorten reaction times. nanobioletters.comorganic-chemistry.org One-pot multicomponent reactions have also been developed, starting from a lignin (B12514952) β-O-4 model compound, which cleaves to form an acetophenone intermediate that then reacts with a 2-aminopyridine. nih.gov

Table 1: Examples of Synthesized Imidazo[1,2-a]pyridine Derivatives

| Starting 2-Aminopyridine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 2-(4-(Benzyloxy)phenyl)imidazo[1,2-a]pyridine | Ethanol, Reflux | High | nanobioletters.commdpi.com |

| 2-Amino-5-methylpyridine | 2-(4-(Benzyloxy)phenyl)-7-methylimidazo[1,2-a]pyridine | DMF, 80°C | Good | mdpi.com |

| 2-Amino-4-methylpyridine | 2-(4-(Benzyloxy)phenyl)-8-methylimidazo[1,2-a]pyridine | Ethanol, Reflux | Good | nih.gov |

| 2-Amino-5-bromopyridine | 7-Bromo-2-(4-(benzyloxy)phenyl)imidazo[1,2-a]pyridine | Ethanol, Reflux | High | nih.gov |

This table is illustrative, based on established synthetic methods. Yields are qualitative ("Good" to "High") as they vary depending on the specific substituents and reaction conditions employed.

Cyanopyridine Derivatives

Cyanopyridine derivatives are valuable intermediates in organic synthesis, often used in the preparation of pharmaceuticals and agrochemicals. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles. There are several strategies for introducing a cyano group onto a pyridine ring.

One common industrial method is the ammoxidation of methylpyridines, where a methylpyridine is reacted with ammonia (B1221849) and air at high temperatures over a catalyst. chemicalbook.comgoogle.com For instance, 4-methylpyridine (B42270) can be converted to 4-cyanopyridine (B195900) with high efficiency. chemicalbook.comgoogle.com This method could be applied to a precursor like 4-(4-(benzyloxy)phenyl)-x-methylpyridine to introduce a cyano group.

A more laboratory-focused approach is the cyanation of pyridine N-oxides. The Reissert-Henze reaction involves treating a pyridine N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride or benzoyl chloride. chem-soc.si This method typically introduces the cyano group at the C2 or C4 position. To synthesize a cyanated derivative of this compound, one would first prepare the corresponding N-oxide and then perform the cyanation reaction.

Scheme 2: Cyanation of a 4-Arylpyridine N-oxide

A 4-arylpyridine N-oxide is activated by an acylating agent, allowing for nucleophilic attack by a cyanide ion to produce the 2-cyanopyridine (B140075) derivative.

Recent developments have also explored radical-based methods. For example, a pyridine-boryl radical, generated in situ from 4-cyanopyridine and bis(pinacolato)diboron, can react with various acceptors, showcasing the versatility of cyano-substituted pyridines in synthesis. acs.org

Alternatively, the this compound scaffold can be constructed using a cyanopyridine as a starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose. chemicalbook.comresearchgate.net In this approach, a halocyanopyridine (e.g., 2-chloro-4-cyanopyridine (B57802) or 4-bromo-2-cyanopyridine) is coupled with (4-(benzyloxy)phenyl)boronic acid.

Table 2: Synthetic Approaches to Cyanopyridine Derivatives of this compound

| Method | Starting Materials | Product | Key Reagents | Reference |

|---|---|---|---|---|

| Cyanation of N-Oxide | This compound N-oxide | 2-Cyano-4-(4-(benzyloxy)phenyl)pyridine | KCN, Dimethylcarbamoyl chloride | chem-soc.si |

| Suzuki Coupling | 4-Bromo-2-cyanopyridine, (4-(Benzyloxy)phenyl)boronic acid | 2-Cyano-4-(4-(benzyloxy)phenyl)pyridine | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | chemicalbook.comresearchgate.net |

| Ammoxidation | 4-(4-(Benzyloxy)phenyl)-x-methylpyridine | x-Cyano-4-(4-(benzyloxy)phenyl)pyridine | NH₃, O₂, Catalyst, High Temp. | chemicalbook.comgoogle.com |

This table outlines potential synthetic routes based on established methodologies.

Triazolopyridine Derivatives

chemicalbook.commdpi.comwikipedia.orgTriazolo[4,3-a]pyridines are another class of fused heterocyclic compounds with significant biological activities. mdpi.comnih.gov A primary synthetic route to this scaffold involves the oxidative cyclization of an intermediate formed from 2-hydrazinopyridine (B147025) and an aldehyde or a related carbonyl compound. mdpi.com

To prepare a triazolopyridine analog of this compound, a key precursor would be 4-(benzyloxy)benzaldehyde. This aldehyde is first condensed with 2-hydrazinopyridine in a solvent like ethanol, often with a catalytic amount of acid, to form a hydrazone intermediate. mdpi.com This intermediate is then subjected to oxidative ring closure to yield the final triazolopyridine product. A variety of oxidizing agents can be employed for this step, with sodium hypochlorite (B82951) being a "green" and efficient option, affording the product in good yield at room temperature. mdpi.com

Scheme 3: Synthesis of 3-(4-(Benzyloxy)phenyl)- chemicalbook.commdpi.comwikipedia.orgtriazolo[4,3-a]pyridine

The synthesis begins with the condensation of 2-hydrazinopyridine and 4-(benzyloxy)benzaldehyde to form a hydrazine (B178648) intermediate. This is followed by an oxidative ring closure to yield the final chemicalbook.commdpi.comwikipedia.orgtriazolo[4,3-a]pyridine derivative.

This methodology is quite robust and can be adapted to various substituted benzaldehydes and 2-hydrazinopyridines. For example, using a substituted 2-hydrazinopyridine allows for the introduction of substituents onto the pyridine portion of the final fused ring system. google.com

Table 3: Research Findings on the Synthesis of a chemicalbook.commdpi.comwikipedia.orgTriazolo[4,3-a]pyridine Derivative

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine Formation | 2-Hydrazinopyridine, 4-(Benzyloxy)benzaldehyde | Ethanol, Acetic acid (cat.) | N'-((4-(Benzyloxy)phenyl)methylene)pyridine-2-carbohydrazide | 91% | mdpi.com |

| Oxidative Cyclization | Hydrazine Intermediate | Sodium hypochlorite pentahydrate, Ethanol, Room Temp. | 3-(4-(Benzyloxy)phenyl)- chemicalbook.commdpi.comwikipedia.orgtriazolo[4,3-a]pyridine | 73% | mdpi.com |

Data extracted from the synthesis of a closely related analog, 3-(4-(benzyloxy)-3-methoxyphenyl)- chemicalbook.commdpi.comwikipedia.orgtriazolo[4,3-a]pyridine. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide key information for identifying the types of bonds present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification. pressbooks.pub

The FT-IR spectrum of this compound is expected to show several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹. nih.gov

Aliphatic C-H Stretching: Bands corresponding to the methylene (-CH₂-) group, typically found in the 2850-2960 cm⁻¹ region.

Aromatic C=C and C=N Stretching: A series of sharp bands in the 1400-1610 cm⁻¹ region, characteristic of the pyridine and phenyl rings. nih.gov

Asymmetric C-O-C Stretching: A strong, prominent band for the aryl-alkyl ether linkage, expected around 1240-1250 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region, the exact positions of which can help confirm the substitution patterns on the aromatic rings.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C & C=N Stretch | 1400 - 1610 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1240 - 1250 | Strong |

| C-H Out-of-Plane Bending | 700 - 900 | Strong |

This interactive table summarizes the expected characteristic FT-IR absorption bands.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. nih.gov It is particularly sensitive to non-polar, symmetric bonds and is often complementary to FT-IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings. nih.gov Key features would include the intense ring-breathing modes of the phenyl and pyridine rings around 1600 cm⁻¹ and 1000 cm⁻¹. researchgate.net C-H stretching vibrations would also be visible. This analysis helps to confirm the presence and substitution pattern of the aromatic systems within the molecule. nih.govnih.gov

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and electron ionization mass spectrometry provide crucial data for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass is measured and compared to the calculated mass for a proposed formula, typically with a mass accuracy requirement in the low parts-per-million (ppm) range. For this compound (formula C₁₈H₁₅NO), the protonated molecule [M+H]⁺ is often observed.

HRMS analyses of related pyridine derivatives demonstrate the power of this technique. For instance, in the analysis of compounds like 2-(4-chlorophenyl)pyridine, the calculated mass for the [M+H]⁺ ion is compared with the experimentally found value to confirm the structure. rsc.org This method provides a high degree of confidence in the assigned chemical formula, which is a critical step in the characterization of new compounds. rsc.org The data obtained from such analyses are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for Pyridine Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₁₈H₁₅NO | [M+H]⁺ | 262.1226 | - | Calculated |

| 2-(4-Iodophenyl)quinoline | C₁₅H₁₀IN | [M+H]⁺ | 331.9936 | 331.9925 | rsc.org |

This is an interactive table. Click on the headers to sort.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.govuni-saarland.de The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. chemguide.co.uk

For this compound, the molecular ion (M⁺˙) would be observed at an m/z corresponding to its molecular weight (261.32 g/mol ). The fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would include:

Cleavage of the benzylic ether bond: This is a very common fragmentation pathway. It would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the spectra of benzyl-containing compounds. The other fragment would be a phenoxypyridine radical.

Formation of a pyridinylphenyl cation: Loss of the benzyl group would result in a [M-C₇H₇]⁺ fragment.

Fragmentation of the pyridine and phenyl rings: These aromatic rings can undergo characteristic fragmentation, although they are generally more stable. nist.gov

Analysis of related compounds like 4-benzylpyridine (B57826) shows a molecular ion at m/z 169 and significant fragments including the tropylium (B1234903) ion at m/z 91. nih.govnist.gov Similarly, 4-phenylpyridine (B135609) shows a stable molecular ion at m/z 155. nist.gov The fragmentation patterns of such analogs help in predicting and interpreting the mass spectrum of this compound. researchgate.net

Table 2: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 261 | Molecular Ion [M]⁺˙ | [C₁₈H₁₅NO]⁺˙ | Parent ion |

| 91 | Benzyl cation / Tropylium ion | [C₇H₇]⁺ | Common fragment from benzyl group cleavage |

| 170 | [M-C₇H₇]⁺ | [C₁₁H₈NO]⁺ | Loss of benzyl radical |

This is an interactive table. You can sort the data by clicking on the column headers.

X-ray Crystallography and Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

The structural parameters obtained from such analyses, including crystal system, space group, and unit cell dimensions, are fundamental for understanding the solid-state properties of the material.

Table 3: Illustrative Crystallographic Data for Pyridine Derivatives

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| [Zn(TPBP)(4-CNpy)]·(4-CNpy) | Monoclinic | P2₁/n | Distorted square-pyramidal geometry around Zn(II). | nih.gov |

| C₃₅H₂₂ClNO₇ | Monoclinic | P2₁/c | Dihedral angles between adjacent aromatic rings are ~73°, 88°, 64°, and 88°. nih.gov | nih.gov |

| Compound 3 in ref mdpi.com | Triclinic | P-1 | Four molecules present in the unit cell. | mdpi.com |

This interactive table summarizes crystallographic data from related structures.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid material.

In crystals of related pyridine derivatives, a range of intermolecular forces are observed. These include:

Hydrogen Bonds: Although conventional hydrogen bonds may be absent in the parent compound, weak C-H···N and C-H···O hydrogen bonds are common in its derivatives, linking molecules into larger networks. nih.gov

π-π Stacking: The aromatic phenyl and pyridine rings are capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap. This is a significant stabilizing force in many aromatic compounds. nih.govnih.gov

Dispersion Forces: These are ubiquitous attractive forces that play a major role in the total lattice energy, particularly for large molecules with extensive surface areas. nih.govnih.gov

For example, in the crystal structure of a zinc porphyrin complex, molecules are linked by weak C-H···N, C-H···O, and C-H···π interactions, forming supramolecular channels. nih.gov Similarly, the packing of a bent-shaped molecule containing a benzyloxy group is stabilized by C—H⋯N and C—H⋯π interactions, leading to a two-dimensional architecture. nih.gov Hirshfeld surface analysis is often employed to quantify the contributions of these different interactions to the crystal packing. nih.gov

Table 4: Common Intermolecular Interactions in Phenylpyridine Derivatives

| Interaction Type | Description | Typical Role in Crystal Packing |

|---|---|---|

| C-H···N | A weak hydrogen bond between a C-H donor and a pyridine nitrogen acceptor. | Links molecules into chains or sheets. |

| C-H···O | A weak hydrogen bond involving a C-H donor and an oxygen acceptor (e.g., from the ether linkage). | Contributes to the supramolecular assembly. |

| π-π Stacking | Attraction between the π-electron clouds of adjacent aromatic rings. | Stabilizes columnar or layered structures. |

This is an interactive table. Click headers to sort.

Research Findings and Applications

While specific research focused solely on 4-(4-(Benzyloxy)phenyl)pyridine is limited in publicly available literature, the structural motif is present in molecules designed for biological investigation. For example, research into corticotropin-releasing factor (CRF) receptor ligands has involved the synthesis of complex imidazo[4,5-b]pyridines. nih.gov One of the key starting materials in this synthesis is 2-benzyloxy-4-chloro-3-nitropyridine, which is coupled with a 3-pyridyl boronic acid, demonstrating the utility of the benzyloxy-substituted pyridine (B92270) scaffold in creating molecules with high affinity for biological targets. nih.gov

Furthermore, a study on the synthesis of 3-alkoxy-4-aryl-4H-1,2,4-triazoles for anticonvulsant activity included the compound 3-Benzyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole. researchgate.net The presence of the benzyloxyphenyl moiety in these biologically evaluated compounds suggests that the this compound core is a valuable scaffold for medicinal chemistry, providing a framework for the development of new therapeutic agents.

Computational and Theoretical Investigations of 4 4 Benzyloxy Phenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 4-(4-(Benzyloxy)phenyl)pyridine. This method allows for the detailed examination of the molecule's geometry, electronic orbitals, charge distribution, and vibrational modes, offering predictions that correlate well with experimental data.

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles that define its structure.

Conformational analysis also involves identifying different stable conformers of the molecule. For the flexible benzyloxy group (-O-CH₂-Ph), rotation around the C-O and O-CH₂ bonds can lead to different spatial arrangements. Computational methods can map the potential energy surface as a function of these rotations to identify the most energetically favorable conformations. openreview.nethelixon.com Studies on similar 4'-alkyloxyphenyl-terpyridines have shown that changes in conformation can significantly affect molecular packing in the solid state. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP) nih.gov

| Parameter | Bond | Length (Å) |

| Bond Length | C-C (aromatic) | ~1.38-1.40 |

| Bond Length | C-O (ether) | ~1.37 |

| Bond Length | C-N (pyridine) | ~1.34 |

Note: This data is for a related compound (APBPP) to illustrate the type of results obtained from geometry optimization. The values for this compound would require a specific calculation.

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and optical properties of a molecule. DFT is used to analyze the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. schrodinger.com A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.gov

For the related APBPP molecule, the HOMO-LUMO energy gap was calculated to be 3.73 eV. nih.gov This value suggests that a significant amount of energy is required for electronic excitation, indicating good stability. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. researchgate.net For this compound, the HOMO would likely be distributed over the benzyloxy-substituted phenyl ring, while the LUMO might be concentrated on the pyridine (B92270) ring, facilitating intramolecular charge transfer upon excitation.

Understanding the distribution of electronic charge on the atoms within a molecule is crucial for predicting its reactive sites. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating these partial atomic charges. uni-rostock.delibretexts.org

Mulliken analysis partitions the total electron density among the atoms. wikipedia.org While widely used, it is known to be highly dependent on the basis set chosen for the calculation. stackexchange.com NBO analysis provides a more robust description by localizing orbitals into lone pairs and bonds, which often aligns better with chemical intuition. uni-rostock.destackexchange.com

In the analysis of the APBPP chalcone (B49325), Mulliken charge analysis was used to identify the reactive sites. nih.gov For this compound, such an analysis would likely show a negative charge on the nitrogen atom of the pyridine ring due to its high electronegativity, making it a potential site for electrophilic attack or coordination to metal ions. The oxygen atom of the benzyloxy group would also carry a negative charge. Conversely, the hydrogen atoms and some carbon atoms would exhibit positive charges. nih.gov

Vibrational Frequency Calculations and Spectral Correlation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculations yield the frequencies and intensities of the vibrational modes, which can be correlated with experimental spectra for structural confirmation. nih.gov DFT calculations typically compute harmonic frequencies, which are often systematically higher than experimental frequencies. Therefore, a scaling factor is usually applied to improve the agreement. mdpi.commdpi.com

For a molecule like this compound, the vibrational spectrum would show characteristic peaks for different functional groups. Key vibrational modes would include:

C-H stretching from the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region. elixirpublishers.com

C=C and C=N stretching vibrations within the pyridine and phenyl rings, expected in the 1600-1400 cm⁻¹ range. elixirpublishers.com

C-O-C stretching of the ether linkage.

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings. elixirpublishers.com

By comparing the computed spectrum with an experimentally obtained one, a detailed assignment of each band to a specific molecular motion can be achieved, confirming the optimized molecular structure. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.netchemrxiv.org

Red regions indicate negative potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack.

Blue regions represent positive potential, indicating a deficiency of electrons and are susceptible to nucleophilic attack.

Green and yellow regions show intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring, consistent with the lone pair of electrons. researchgate.netresearchgate.net The oxygen atom of the benzyloxy group would also be a site of negative potential. Regions of positive potential (blue) would likely be located around the hydrogen atoms. Such a map provides an intuitive picture of the molecule's reactivity towards other charged or polar species. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to investigate the electronic excited states of molecules. mdpi.comrsc.org It allows for the calculation of properties such as absorption and emission spectra, providing insights into the electronic transitions that occur upon photoexcitation. mdpi.comresearchgate.net

For a molecule like this compound, with its extended π-conjugated system encompassing the phenyl and pyridine rings, TD-DFT calculations can predict the energies and characteristics of its low-lying excited states. The electronic transitions are typically of a π-π* nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

The methodology involves solving the time-dependent Kohn-Sham equations, which provides the excitation energies and oscillator strengths for the electronic transitions. rsc.org The oscillator strength is a measure of the probability of a particular electronic transition occurring upon absorption of light. A high oscillator strength corresponds to an intense peak in the absorption spectrum.

In the case of this compound, the presence of the oxygen atom in the benzyloxy group can lead to n-π* transitions, where a non-bonding electron from the oxygen is excited into a π* orbital. These transitions are often lower in energy but also have lower oscillator strengths compared to the π-π* transitions. The solvent environment can also significantly influence the excited state properties, and this can be modeled using methods like the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques that provide a dynamic view of molecular systems. nih.gov These methods allow for the exploration of the conformational landscape of a molecule and the simulation of its behavior over time, offering insights into its flexibility, interactions with its environment, and thermodynamic properties.

For this compound, molecular modeling can be used to determine its preferred three-dimensional structure. The molecule possesses conformational flexibility, particularly around the ether linkage and the bond connecting the phenyl and pyridine rings. Computational methods can identify the low-energy conformers and the energy barriers between them.

Molecular dynamics simulations, on the other hand, track the atomic motions of the molecule over a period of time by numerically solving Newton's equations of motion. nih.gov An MD simulation of this compound, either in a solvent or in a simulated crystal environment, can reveal important information about its structural dynamics. For instance, it can show how the dihedral angles between the aromatic rings fluctuate and how the molecule interacts with surrounding solvent molecules or other molecules in a condensed phase. These simulations are crucial for understanding the relationship between the molecular structure and its macroscopic properties.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other chemical properties. uobasrah.edu.iq These descriptors are calculated using quantum mechanical methods, such as Density Functional Theory (DFT), and provide a quantitative basis for understanding and predicting chemical behavior.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Other important descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons, and chemical hardness (η), which quantifies its resistance to deformation of its electron cloud. These parameters can be calculated from the HOMO and LUMO energies. The global electrophilicity index (ω) is another useful descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Related to the ionization potential and the ability to donate electrons. |

| LUMO Energy | ELUMO | Related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and stability. |

| Electronegativity | χ | Measures the tendency to attract electrons. |

| Chemical Hardness | η | Quantifies the resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | Measures the propensity to accept electrons. |

Theoretical Applications and Advanced Research Directions for 4 4 Benzyloxy Phenyl Pyridine

Catalysis and Ligand Design

The pyridine (B92270) moiety is a cornerstone in ligand design for transition metal catalysis due to its electronic properties and straightforward coordination chemistry. The specific structure of 4-(4-(Benzyloxy)phenyl)pyridine makes it an interesting candidate for both metal-based and metal-free catalytic systems.

Role of Pyridine-Based Ligands in Metal-Catalyzed Reactions

Pyridine and its derivatives are widely employed as ligands in coordination chemistry and catalysis. jscimedcentral.com The nitrogen atom in the pyridine ring acts as a Lewis base, readily coordinating to transition metal centers. jscimedcentral.comwikipedia.org This coordination can significantly influence the electronic properties and reactivity of the metal catalyst. jscimedcentral.com Pyridine is classified as a weak π-acceptor ligand and is considered to have intermediate softness in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

Complexes involving pyridine-based ligands have been successfully used as catalysts in a variety of important chemical transformations. For instance, palladium(II) complexes with substituted pyridine ligands are effective catalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions, often providing excellent product yields. acs.org The electronic nature of the substituents on the pyridine ring can modulate the catalytic efficiency; more basic ligands have been shown to increase reaction yields in certain palladium-catalyzed carbonylations. acs.org Similarly, copper(II) complexes with 4'-phenyl-terpyridine, a related polypyridyl ligand, have demonstrated high catalytic activity for the aerobic oxidation of alcohols when used in conjunction with TEMPO. rsc.org

The utility of pyridine ligands extends to other metals and reactions as well. Iridium complexes featuring pyridine are well-known, with Crabtree's catalyst being a prominent example used for hydrogenation reactions. jscimedcentral.comwikipedia.org Rhodium-catalyzed C-H functionalization of the pyridine ring itself is an active area of research, though the strong coordination of the pyridine nitrogen can sometimes present a challenge. nih.gov The structural features of this compound, combining a coordinating pyridine head with a bulky, electronically-tunable benzyloxyphenyl tail, make it a promising ligand for tuning the steric and electronic environment of a metal center to achieve desired catalytic activity and selectivity.

Table 1: Examples of Metal-Catalyzed Reactions Using Pyridine-Type Ligands

| Metal Center | Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Substituted Pyridines | Suzuki–Miyaura, Heck, Carbonylation | acs.org |

| Copper (Cu) | 4'-Phenyl-terpyridine | Aerobic Alcohol Oxidation | rsc.org |

| Rhodium (Rh) | Pyridine | C-H Alkylation | nih.gov |

| Iridium (Ir) | Pyridine | Hydrogenation | wikipedia.org |

Potential for Organocatalysis

Beyond its role in metal catalysis, the this compound scaffold holds potential in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. While the parent pyridine is a well-known base catalyst, its derivatives can be modified to create more sophisticated catalytic systems.

A promising avenue is the conversion of this compound to its corresponding N-oxide. Chiral 4-aryl-pyridine-N-oxides have been rationally designed and synthesized to act as highly efficient nucleophilic organocatalysts. x-mol.net These catalysts have proven effective in acylative dynamic kinetic resolution of various substrates, including azoles and aldehydes, yielding products with high enantioselectivity. x-mol.net This research demonstrates that the C-4 position of the pyridine ring, occupied by the benzyloxyphenyl group in the target compound, can be something other than the traditional dialkylamino group, thus allowing for greater structural diversity and tuning of the catalyst's environment. x-mol.net

Furthermore, the broader field of organic photoredox catalysis, which uses organic dyes and aromatic compounds to mediate reactions via single electron transfer, offers another potential application. Molecules like phenothiazines, carbazoles, and perylene (B46583) have been successfully used as organic photocatalysts in reactions such as atom transfer radical polymerization (O-ATRP). nih.gov The extended aromatic system of this compound suggests that, with appropriate functionalization to tune its photophysical properties (such as absorption wavelength and excited-state redox potentials), it could be investigated as a scaffold for new classes of organic photoredox catalysts.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The distinct functional groups within this compound make it an excellent building block for designing complex supramolecular architectures through hydrogen bonding and metal coordination.

Design of Hydrogen-Bonded Architectures

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules. The pyridine nitrogen of this compound is a potent hydrogen bond acceptor, capable of forming directional interactions with hydrogen bond donors. This capability is fundamental to crystal engineering. nih.gov

Researchers have demonstrated that molecules with similar functionalities can form a variety of hydrogen-bonded structures. For example, trigonal molecules with hydroxyl groups form predictable hydroxy-pyridine synthons when co-crystallized with 4,4'-bipyridine (B149096), leading to complex 3D networks. rsc.org Pyrazole derivatives, which contain both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen), can form diverse motifs such as dimers, tetramers, and polymeric chains known as catemers. nih.gov The specific structure of these assemblies can be controlled by substituents on the aromatic rings. nih.gov

In the case of this compound, the pyridine nitrogen can interact with suitable donor molecules to guide assembly. Furthermore, the oxygen atom of the benzyloxy group could act as a weaker hydrogen bond acceptor, potentially participating in C-H···O interactions to further stabilize the resulting crystal lattice. By pairing it with complementary molecules containing hydrogen bond donor groups (e.g., carboxylic acids, phenols, amides), it is conceivable to construct a range of predictable supramolecular structures, from simple co-crystals to intricate 2D and 3D networks. rsc.orgnih.gov

Metal-Ligand Coordination Polymers and Networks

When used as a ligand, this compound can coordinate to metal ions to form metal-organic coordination polymers (CPs) or metal-organic frameworks (MOFs). In this context, the molecule would act as a monodentate ligand, binding to a single metal center through its pyridine nitrogen. This type of ligand is often referred to as a terminal or "capping" ligand, which can control the dimensionality and terminate the growth of a network.

However, its structural similarity to 4,4'-bipyridine, a ubiquitous bridging ligand in the construction of CPs, provides insight into its potential. nih.govbohrium.com Numerous studies have shown that linking metal ions like Ag(I), Cu(II), and Zn(II) with bipyridine-type ligands and various carboxylates results in a rich diversity of network architectures. bohrium.comub.edursc.org These structures can range from 1D zigzag or ladder-like chains to complex 2D layers and 3D interpenetrated frameworks. nih.govub.edu For instance, a silver(I) coordination polymer incorporating 4,4'-bipyridine and a flexible dicarboxylate ligand was shown to form a ladder-type structure with interesting fluorescence properties. nih.govbohrium.com The choice of metal ion, counter-anion, and secondary ligands all play a crucial role in determining the final topology of the network. rsc.org

Table 2: Examples of Coordination Polymers Formed with Pyridine-Type Ligands

| Metal Ion(s) | Pyridine Ligand(s) | Secondary Ligand | Resulting Architecture | Reference |

|---|---|---|---|---|

| Silver (Ag(I)) | 4,4'-bipyridine | 4,4'-[oxybis(methylene)]dibenzoic acid | 1D Ladder-type Polymer | nih.govbohrium.com |

| Copper (Cu(II)) | 4,4'-bipyridine | Piperonylic acid | 1D Zigzag and Linear Chains | ub.edu |

| Zinc (Zn(II)) | 4,4'-bipyridine, bpp, phen | 5-(2-carboxyl-phenoxy)-1,3-benzenedicarboxylic acid | 2D and 3D Networks | rsc.org |

| Cadmium (Cd(II)) | 4,4'-bipyridine | Benzoic acid | 1D Ladder-like Polymer | bohrium.com |

Advanced Materials Science

The unique electronic and structural characteristics of this compound and its derivatives suggest their potential use in the development of advanced functional materials. Key areas of interest include materials with specific optical, electronic, or magnetic properties.

The extended π-conjugation across the biphenyl-pyridine core is a feature often associated with photoluminescence. Research on related compounds supports this potential. For example, coordination polymers constructed from ligands like 4,4'-bipyridine often exhibit favorable fluorescence properties. nih.govbohrium.comresearchgate.net Similarly, derivatives of 4'-phenyl-2,2':6′,2″-terpyridine, which share the 4-phenylpyridine (B135609) core, have been investigated as materials for organic light-emitting diodes (OLEDs), exhibiting green or violet electroluminescence. researchgate.net The specific substituents and the presence of linkers like an acetylene (B1199291) bridge were found to significantly impact the photophysical properties. researchgate.net This suggests that the this compound scaffold could be a building block for new luminescent materials, where its properties could be tuned through chemical modification.

A more futuristic research direction lies in the realm of molecular electronics and spintronics. Scientists have explored the use of pyridine-functionalized threads to construct hybrid organic-inorganic rotaxanes. nih.gov In these systems, the pyridine group acts as a coordination site to link molecular components, creating large supramolecular arrays. These arrays have been proposed as assemblies of molecular electron spin qubits, which are the fundamental units for quantum computing. nih.gov This advanced research highlights the role of pyridine-containing molecules as critical components for building complex, functional molecular machinery, a potential long-term application for versatile building blocks like this compound.

Optoelectronic Materials Potential Based on Electronic Properties

The 4-phenylpyridine core structure is a known building block for materials with interesting optical and electronic properties. Derivatives of 4-phenylpyridine have been identified as valuable precursors for creating highly fluorescent metal complexes, which are being investigated for their potential use in organic light-emitting diodes (OLEDs). np-mrd.org The electronic properties of this compound, stemming from its conjugated π-system that extends across the pyridine and phenyl rings, suggest its candidacy for similar applications.

The key features contributing to its optoelectronic potential include:

Extended π-Conjugation: The connection between the pyridine and phenyl rings allows for delocalization of electrons, which is fundamental for light absorption and emission properties required in optoelectronic devices.

Platform for Derivatization: The core structure can be further modified. For instance, introducing different substituents on the phenyl or benzyl (B1604629) rings could systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific energy gaps for targeted applications in OLEDs, organic photovoltaics (OPVs), and sensors.

These inherent electronic characteristics make this compound a promising scaffold for the development of new functional organic materials for electronic and photonic applications.

Responsive Materials Development (e.g., Photoresponsive Systems)

The development of materials that can respond to external stimuli, such as light, is a significant area of materials science. The rigid, aromatic structure of this compound makes it an interesting candidate for constructing such "smart" materials.

The potential for developing responsive materials from this compound is based on the following attributes:

Liquid Crystalline Properties: Molecules containing multiple aromatic rings, like the phenylpyridine core, are often key components of liquid crystals. The synthesis of liquid crystalline compounds incorporating 4-benzyloxyphenol moieties has been reported, demonstrating the utility of this structural unit in creating ordered, responsive phases. nih.gov The elongated and relatively rigid shape of this compound is conducive to forming such mesophases.

Photoresponsive Modifications: The benzyloxy group provides a convenient site for chemical modification to introduce photoresponsive behavior. For example, a photosensitive group, such as an azobenzene (B91143) unit, could be incorporated. Upon irradiation with light of a specific wavelength, such a group would undergo a reversible structural change (e.g., trans-cis isomerization), which could disrupt the molecular packing and trigger a phase transition in the material. This would allow for the development of light-controllable switches or sensors.

Metal-Coordination-Based Systems: The pyridine nitrogen atom offers a coordination site for metal ions. This allows for the self-assembly of metallo-supramolecular structures. If linked with a photochromic ligand, the binding and release of metal ions could be controlled by light, leading to photoresponsive changes in the material's color, fluorescence, or magnetic properties.

These features highlight the potential of this compound as a versatile building block for designing a new generation of responsive materials.

Structure-Property Relationship Studies beyond Basic Characterization

Understanding how the specific arrangement of atoms in this compound dictates its macroscopic properties is crucial for its rational design in various applications. Structure-property relationship studies aim to go beyond simple characterization to establish predictive models for molecular behavior. For related pyridine derivatives, computational methods like Density Functional Theory (DFT) have been used to analyze reactivity and electronic properties. mdpi.combohrium.com

A detailed analysis of this compound would involve examining the contribution of each of its structural components:

| Structural Component | Influence on Molecular Properties |

| Pyridine Ring | The nitrogen atom introduces polarity, increases water solubility compared to a pure biphenyl (B1667301) system, and provides a site for hydrogen bonding or metal coordination. bohrium.com Its electron-withdrawing nature lowers the energy of the LUMO, affecting the electronic and optical properties. |

| Phenyl Ring | Acts as a rigid linker connecting the pyridine and benzyloxy moieties. It extends the π-conjugated system, which is critical for the electronic properties relevant to optoelectronic applications. np-mrd.org |

| Ether Linkage (-O-) | The oxygen atom introduces a kink in the molecular structure, influencing its packing in the solid state. It also affects the electronic communication between the benzyl and phenyl rings. |

| Benzyl Group (-CH₂-Ph) | The methylene (B1212753) (-CH₂) spacer provides conformational flexibility, allowing the terminal phenyl ring to rotate. This can impact the molecule's ability to pack efficiently in a crystal lattice. The benzyl group also adds to the overall size and lipophilicity of the molecule. |

Further research could involve synthesizing a series of analogues to systematically probe these relationships. For example, modifying the substituents on the phenyl rings or replacing the ether linkage with other groups would provide valuable data on how small structural changes can lead to significant variations in physical and chemical properties, a common strategy in medicinal chemistry and materials science. acs.org

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-(Benzyloxy)phenyl)pyridine, and how can reaction conditions be optimized?

A common approach involves condensation reactions using benzyloxy-substituted benzaldehyde derivatives and pyridine precursors. For example, in analogous syntheses (e.g., triazolopyridine derivatives), 4-benzyloxy-3-methoxybenzaldehyde reacts with hydrazinopyridine in ethanol under acidic conditions (e.g., acetic acid), yielding intermediates that are cyclized using oxidizing agents like sodium hypochlorite . Key optimization parameters include:

- Solvent selection : Ethanol or dichloromethane for solubility and reaction efficiency.

- Catalyst/acid : Acetic acid accelerates imine formation.

- Temperature : Room temperature for condensation; mild heating (40–60°C) for cyclization.

- Purification : Vacuum filtration and washing with methanol/water to isolate solids .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR spectroscopy : Assign peaks for benzyloxy protons (δ ~5.11 ppm, singlet) and aromatic protons in pyridine (δ 7.0–8.5 ppm). Compare with reference data for analogous compounds .

- FTIR : Identify C-O-C stretching (1260–1220 cm⁻¹) and pyridine ring vibrations (1590–1530 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., theoretical m/z 334.1556 vs. observed 334.1553) .

- TLC : Use dichloromethane as a mobile phase and UV visualization for reaction monitoring .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of this compound?

- DFT calculations : Optimize geometry using software like Gaussian or ORCA to predict HOMO/LUMO distributions, highlighting electron-rich benzyloxy and electron-deficient pyridine regions.

- Docking studies : Screen against biological targets (e.g., kinases) to hypothesize binding modes. Compare with crystallographic data from SHELX-refined structures .

- SAR analysis : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) and simulate effects on reactivity or affinity .

Q. What strategies resolve contradictions in crystallographic data for benzyloxy-substituted pyridine derivatives?

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

Q. What mechanistic insights guide the development of this compound derivatives for pharmacological applications?

- Enzyme inhibition assays : Test against COX-2 or P450 isoforms using fluorogenic substrates.

- Metabolic profiling : Use liver microsomes to identify oxidative metabolites (e.g., benzyloxy dealkylation) .

- Toxicity screening : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .

Methodological Notes

- Contradictions in synthesis yields : Lower yields in cyclization steps (e.g., 70–85%) may arise from competing side reactions; optimize stoichiometry (e.g., 1.5 eq oxidizing agent) .

- Spectroscopic ambiguity : Overlapping aromatic signals in NMR can be resolved using 2D techniques (HSQC, HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.